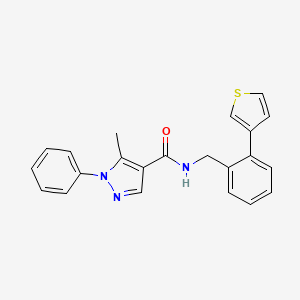

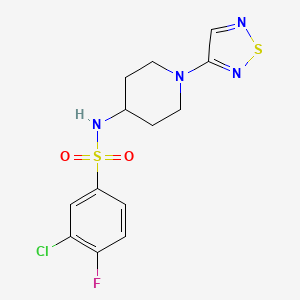

5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry for their potential therapeutic applications. The compound is structurally related to various other pyrazole derivatives that have been synthesized and characterized for their biological activities and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported, which involves the use of antipyrine as a starting material . Another related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized by various spectroscopic techniques . These synthetic approaches could provide insights into the potential synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the X-ray structure characterization of antipyrine derivatives revealed the presence of hydrogen bonding and π-interactions that stabilize the molecular assemblies . Similarly, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined, providing information on the hydrogen bond interactions that stabilize the crystal and molecular structure . These studies suggest that the compound "5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide" would also exhibit specific intermolecular interactions that could be analyzed through similar methods.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity of such compounds can be exploited for further chemical modifications or for the spectrophotometric determination of metal ions, as seen with 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one . Additionally, the development of new reactions, such as the modified Migita reaction for carbon-sulfur bond formation, highlights the versatility of pyrazole derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the thermal stability of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be up to 190°C . The compound's intermolecular interactions, as analyzed by Hirshfeld surface analysis, and its electronic structure, as determined by DFT calculations, are crucial for understanding its physical properties . These analyses can provide a comprehensive understanding of the stability, solubility, and reactivity of the compound "5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide".

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Heterocyclic Compounds : A variety of nitrogen nucleophiles were investigated to yield derivatives such as pyrazole, isoxazole, and others, indicating the versatility of related compounds in heterocyclic synthesis (Mohareb et al., 2004).

- Antimicrobial and Anti-inflammatory Agents : Novel derivatives exhibiting significant antibacterial activity against both gram-positive and gram-negative bacteria, and notable anti-fungal activity, highlight the potential of related compounds as antimicrobial and anti-inflammatory agents (Siddiqui et al., 2013).

- Crystal Structure and Thermal Analysis : The synthesis and characterization, including X-ray crystal structure studies, of novel pyrazole derivatives, provide insights into their molecular and crystal structures, which is crucial for understanding their reactivity and potential applications (Kumara et al., 2018).

Biological Activities

- Antitumor Activities : Some compounds have been evaluated for their antitumor activities against specific cell lines, revealing promising activities that suggest potential therapeutic applications (Gomha et al., 2016).

- Antimicrobial Screening : The in vitro antibacterial activity screening against pathogenic bacteria showcases the potential of these compounds in developing new antimicrobial agents (Idrees et al., 2019).

- Carbonic Anhydrase Inhibitors : The synthesis of metal complexes of heterocyclic sulfonamide has demonstrated strong inhibitory properties on carbonic anhydrase, which is significant for medical chemistry applications (Büyükkıdan et al., 2013).

properties

IUPAC Name |

5-methyl-1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-16-21(14-24-25(16)19-8-3-2-4-9-19)22(26)23-13-17-7-5-6-10-20(17)18-11-12-27-15-18/h2-12,14-15H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGDJXPJWUYPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)

![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)

![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)